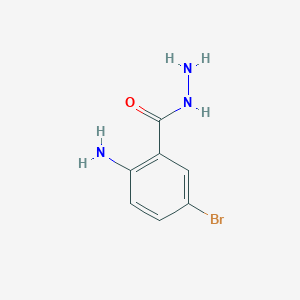![molecular formula C15H18ClN3O B12121859 3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine CAS No. 721886-25-5](/img/structure/B12121859.png)
3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine is a complex organic compound that belongs to the class of triazoloazepines This compound is characterized by its unique triazole and azepine fused ring system, which imparts distinct chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Azepine Ring: The azepine ring is introduced via a cyclization reaction involving the triazole intermediate and a suitable amine or amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the triazole or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral and antimicrobial agent due to its unique structural features.
Material Science: Its ability to form stable complexes makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets. It is believed to exert its effects by:
Binding to Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.
Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways.
Interfering with DNA/RNA: The compound may bind to nucleic acids, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its CDK2 inhibitory activity.
Uniqueness
3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine stands out due to its unique triazole-azepine fused ring system, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable complexes makes it a versatile compound in various research fields.
Propiedades
Número CAS |
721886-25-5 |
|---|---|
Fórmula molecular |
C15H18ClN3O |
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
3-[(4-chloro-2-methylphenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C15H18ClN3O/c1-11-9-12(16)6-7-13(11)20-10-15-18-17-14-5-3-2-4-8-19(14)15/h6-7,9H,2-5,8,10H2,1H3 |
Clave InChI |
AWCDAOHRQOKLBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC2=NN=C3N2CCCCC3 |
Solubilidad |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12121777.png)

![(5Z)-3-cyclopentyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121785.png)
![2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121796.png)
![Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]-](/img/structure/B12121809.png)

![5,6-Dihydrobenzo[h]quinazolin-4-amine](/img/structure/B12121815.png)
![2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12121817.png)

![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12121828.png)

![5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-](/img/structure/B12121834.png)

![3-{[(2-Chlorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12121848.png)
